![molecular formula C19H18ClN3OS B2859936 N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851131-29-8](/img/structure/B2859936.png)
N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
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Description
N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide, also known as CMIS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMIS belongs to the class of imidazole-based compounds and is known for its ability to selectively target certain biological pathways, making it a promising candidate for drug development.
Scientific Research Applications
Glutaminase Inhibitors in Cancer Therapy
N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide and its analogs have been studied for their role as glutaminase inhibitors. Glutaminase is an enzyme critical in cancer cell metabolism, and its inhibition is a promising therapeutic strategy in cancer treatment. Analog compounds have shown potency in inhibiting glutaminase and limiting the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Antiprotozoal Activity
Research has also explored the antiprotozoal activity of compounds structurally similar to N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide. These compounds have been found effective against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The effectiveness of these compounds has been comparable or even superior to metronidazole, a standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Pharmacological and Toxicity Evaluation
Studies have been conducted on the pharmacological potential and toxicity assessment of related heterocyclic derivatives. These include evaluations for tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds from these studies have shown varied efficacy in binding to targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating their potential in various therapeutic applications (Faheem, 2018).
Antimicrobial Applications
N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide related compounds have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species like Candida albicans (Baviskar et al., 2013).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-4-3-5-16(10-13)23-9-8-21-19(23)25-12-18(24)22-15-7-6-14(2)17(20)11-15/h3-11H,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFPTDXBDVMGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
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